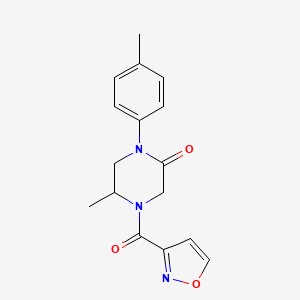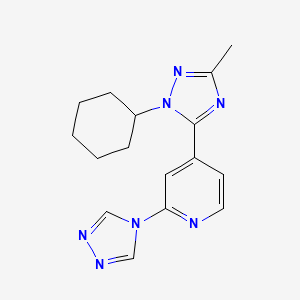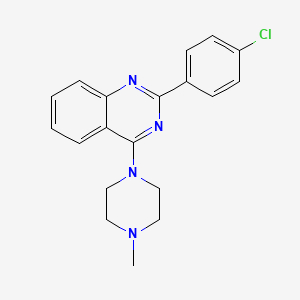
4-(3-isoxazolylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic molecules that incorporate elements such as isoxazolyl carbonyl, methyl groups, and a piperazinone framework. These structural features suggest it may exhibit unique chemical and physical properties and potentially interesting biological activities. Compounds with similar structures have been synthesized and evaluated for various pharmacological effects, including antidepressant and antianxiety activities, which indicate the diverse functionality of this compound class (J. Kumar et al., 2017).
Synthesis AnalysisThe synthesis of similar compounds typically involves multi-step organic reactions, including condensation, cyclization, and Mannich reactions. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized from 2-acetylfuran through a series of reactions that include Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction (J. Kumar et al., 2017). Such synthetic routes could be adapted for the synthesis of "4-(3-isoxazolylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone."
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information on the chemical environment of the molecule, allowing for the confirmation of the intended product's structure (J. Kumar et al., 2017).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, influenced by their functional groups. The isoxazolyl carbonyl and piperazinone parts of the molecule could engage in reactions typical for carbonyls (e.g., nucleophilic addition) and heterocyclic amines (e.g., alkylation, acylation). The chemical properties would be determined by these functional groups, impacting reactivity and interactions with biological targets.
Physical Properties Analysis
While specific data for "4-(3-isoxazolylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone" is not available, compounds with similar structures often exhibit solid-state properties that can be characterized by melting points, solubility in various solvents, and crystal structure. Techniques like X-ray diffraction could provide insights into the crystal packing and molecular conformation (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(1,2-oxazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-5-13(6-4-11)19-9-12(2)18(10-15(19)20)16(21)14-7-8-22-17-14/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAGFGWNMUTTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NOC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)


![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)


![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
![5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide](/img/structure/B5533878.png)